1-Octanol-d17

Description

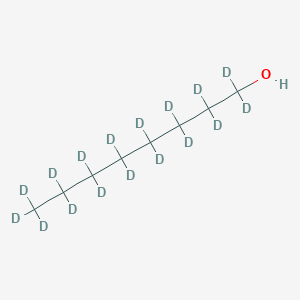

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPLFHHGFOOTCA-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583733 | |

| Record name | (~2~H_17_)Octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153336-13-1 | |

| Record name | (~2~H_17_)Octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octan-d17-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Octanol-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Octanol-d17, a deuterated form of 1-octanol (B28484). This document is intended for use by researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or in metabolic studies.

Core Physical Properties

Deuterium-labeled compounds, such as this compound, are essential tools in analytical and metabolic research. The substitution of hydrogen with deuterium (B1214612) can lead to subtle but significant changes in the physicochemical properties of a molecule.[1][2] Understanding these properties is critical for method development, data interpretation, and ensuring the accuracy of experimental results.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, with the properties of its non-deuterated counterpart, 1-Octanol, provided for comparison.

| Property | This compound | 1-Octanol |

| Molecular Formula | C₈HD₁₇O[3] | C₈H₁₈O[4] |

| Molecular Weight | 147.33 g/mol [5][6] | 130.23 g/mol [4][7] |

| Density | 0.936 g/mL at 25 °C[8] | 0.827 g/mL at 25 °C[9][10] |

| Boiling Point | 196 °C (lit.)[8] | 193-195 °C[7] |

| Melting Point | -15 °C (lit.)[8] | -16 to -15 °C[7][10] |

| Refractive Index | n20/D 1.426 (lit.)[8] | n20/D 1.429 (lit.)[9] |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[3][8] | Miscible with ethanol, ether, and propylene (B89431) glycol. Immiscible with water.[7] |

| Appearance | Colorless Oil/Liquid[8][11] | Clear colorless liquid[4] |

| CAS Number | 153336-13-1[6][8] | 111-87-5[4][7] |

Experimental Protocols: General Methodologies

Density Determination

The density of deuterated solvents and compounds can be experimentally determined using a digital density meter.[12] The instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is then calculated based on the instrument's constants, which are determined by calibration with substances of known density, such as air and water.[12] It is crucial to control the temperature during the measurement as density is temperature-dependent.

Boiling and Melting Point Determination

Standard laboratory techniques are used to determine the boiling and melting points. For the boiling point, a distillation apparatus can be used, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured. The melting point is typically determined using a melting point apparatus, where the temperature at which the solid-to-liquid phase transition occurs is observed. For a liquid at room temperature like this compound, a cryostat would be necessary to determine the melting point.

Refractive Index Measurement

The refractive index is measured using a refractometer. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display. The temperature must be controlled and reported along with the refractive index value.

Solubility Assessment

The solubility of a compound is determined by adding a known amount of the solute to a known volume of the solvent and observing the point at which no more solute dissolves. For qualitative assessments, as indicated by the available data for this compound ("Slightly soluble"), this may involve simple miscibility tests. For quantitative determination, techniques such as UV-Vis spectroscopy or HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.

Applications and Workflows

This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of 1-octanol or related compounds.[11] The diagram below illustrates a typical workflow for using a deuterated internal standard in an LC-MS/MS analysis.

Caption: A typical experimental workflow for using this compound as an internal standard.

The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.

The following diagram illustrates the logical relationship of how the substitution of hydrogen with deuterium can affect the physical properties of a molecule.

Caption: Logical flow of how deuteration impacts key physical properties of a molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-OCTAN-D17-OL | 153336-13-1 [chemicalbook.com]

- 4. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 153336-13-1 | LGC Standards [lgcstandards.com]

- 7. 1-Octanol, 99% | Fisher Scientific [fishersci.ca]

- 8. 153336-13-1 CAS MSDS (1-OCTAN-D17-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1-Octanol | 111-87-5 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to 1-Octanol-d17

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octanol-d17 is a deuterated form of 1-octanol (B28484), a saturated eight-carbon fatty alcohol. In this isotopologue, the seventeen hydrogen atoms on the octyl chain have been replaced with deuterium (B1214612). This isotopic labeling makes this compound a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. It serves as an internal standard for the quantification of 1-octanol and other related compounds in complex matrices.[1] Furthermore, its physical and chemical similarity to its non-deuterated counterpart allows it to be used as a tracer in metabolic studies and to investigate the pharmacological effects of 1-octanol, such as its role as a T-type calcium channel inhibitor.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fully deuterated octyl chain attached to a hydroxyl group.

Chemical Formula: CD₃(CD₂)₆CD₂OH

CAS Number: 153336-13-1[2]

Molecular Weight: 147.33 g/mol [2][3]

Isotopic Purity: Typically ≥98 atom % D[2]

A summary of its key physical and chemical properties is presented in the table below. For comparison, the properties of non-deuterated 1-octanol are also included.

| Property | This compound | 1-Octanol (non-deuterated) |

| Molecular Formula | C₈D₁₇HO | C₈H₁₈O |

| Molecular Weight ( g/mol ) | 147.33[2][3] | 130.23 |

| Boiling Point (°C) | 196 (lit.)[2] | 195 |

| Melting Point (°C) | -15 (lit.)[2] | -16 to -15 |

| Density (g/mL at 25 °C) | 0.936[2] | 0.824 |

| Refractive Index (n20/D) | 1.426 (lit.)[2] | 1.429 |

| Flash Point (°C) | 81 (closed cup)[2] | 81 |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a fully deuterated sample, the proton NMR spectrum is expected to be largely silent, with the exception of a residual, broadened signal from the hydroxyl proton (-OH), the chemical shift of which is solvent-dependent. Any other signals would indicate the presence of proton impurities.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon backbone. The chemical shifts will be similar to those of non-deuterated 1-octanol, but the signals will appear as multiplets due to coupling with deuterium (C-D coupling). The typical chemical shifts for the carbon atoms in the octyl chain of 1-octanol are provided for reference.

| Carbon Atom | Chemical Shift (ppm) of 1-Octanol |

| C1 | ~62.6 |

| C2 | ~32.8 |

| C3 | ~25.8 |

| C4 | ~29.3 |

| C5 | ~29.2 |

| C6 | ~31.8 |

| C7 | ~22.6 |

| C8 | ~14.1 |

-

²H NMR: Deuterium NMR would show signals corresponding to the various deuterated positions along the octyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by vibrations involving deuterium. Key expected absorptions include:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹, characteristic of the hydroxyl group.

-

C-D Stretch: Strong absorptions in the region of 2000-2250 cm⁻¹, which are characteristic of C-D bond stretching and are a clear indicator of deuteration. This is a significant shift from the C-H stretching vibrations observed around 2850-3000 cm⁻¹ in the non-deuterated compound.

-

C-O Stretch: An absorption in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and deuteration level of this compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 147. The fragmentation pattern will be characteristic of a long-chain alcohol, with fragments showing the loss of deuterated alkyl chains. The mass difference between fragments will be indicative of the deuterated methylene (B1212753) (-CD₂-) and methyl (-CD₃) groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of a fully deuterated carboxylic acid precursor, such as octanoic acid-d15, with a deuteride-donating reducing agent.

Reaction: CD₃(CD₂)₆COOD + LiAlD₄ → CD₃(CD₂)₆CD₂OD

Materials:

-

Octanoic acid-d15 (or a similarly deuterated precursor)

-

Lithium aluminum deuteride (B1239839) (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deuterium oxide (D₂O) for quenching

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: In the flask, suspend lithium aluminum deuteride in anhydrous diethyl ether.

-

Addition of Acid: Dissolve the deuterated octanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension via the dropping funnel at a controlled rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux to ensure complete reduction.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlD₄ by the slow, dropwise addition of D₂O.

-

Work-up: Acidify the mixture with dilute sulfuric acid until the salts dissolve. Separate the ethereal layer.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification by Silica (B1680970) Gel Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane (B92381) (or petroleum ether) and ethyl acetate (B1210297) (or diethyl ether) as eluents

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Analysis by GC-MS

This compound is often used as an internal standard for the quantification of 1-octanol in biological samples. The following is a general protocol that can be adapted.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution of known concentration

-

Organic solvent for extraction (e.g., ethyl acetate, hexane)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS, optional but can improve peak shape)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and separating the organic layer.

-

Derivatization (Optional): Evaporate the organic extract to dryness and reconstitute in a derivatizing agent to convert the alcohol to a more volatile silyl (B83357) ether.

-

GC-MS Analysis: Inject the prepared sample into the GC-MS.

-

GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Program the oven temperature to achieve good separation of 1-octanol from other matrix components.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both 1-octanol and this compound. For 1-octanol, these might include m/z values corresponding to the molecular ion and key fragments. For this compound, the corresponding ions will be shifted by the mass of the deuterium atoms.

-

-

Quantification: Construct a calibration curve by analyzing standards containing known concentrations of 1-octanol and a fixed concentration of the this compound internal standard. The concentration of 1-octanol in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Drug Development and Research

Use as an Internal Standard

The primary application of this compound is as an internal standard in quantitative bioanalysis.[1] Its similar extraction recovery and chromatographic behavior to the non-deuterated analyte, coupled with its distinct mass spectrometric signal, allows for accurate and precise quantification of 1-octanol in complex biological matrices.

Metabolic Tracer Studies

Deuterated compounds are valuable as tracers in metabolic studies. While specific studies using this compound as a metabolic tracer are not widely reported in the readily available literature, the general principle involves administering the deuterated compound and tracking the appearance of its deuterated metabolites over time using techniques like GC-MS or LC-MS. This can elucidate the metabolic pathways of 1-octanol. The metabolic fate of 1-octanol is expected to involve oxidation to octanoic acid and subsequent entry into fatty acid metabolism.

Investigation of Signaling Pathways

1-Octanol is known to be an inhibitor of T-type calcium channels.[1] These channels are involved in a variety of physiological processes, and their dysfunction has been implicated in several neurological and cardiovascular disorders. While direct studies using this compound to probe these signaling pathways are not prevalent in published literature, its use as an internal standard in pharmacokinetic and pharmacodynamic studies of 1-octanol as a potential therapeutic agent is a key application.

The following diagram illustrates a simplified workflow for a pharmacokinetic study of 1-octanol where this compound would be a critical component.

Caption: Workflow for a pharmacokinetic study of 1-octanol using this compound.

In a hypothetical signaling pathway study, this compound could be used to differentiate the exogenously applied alcohol from endogenous lipids during analysis of its effects on cellular processes. The diagram below illustrates the inhibitory effect of 1-octanol on T-type calcium channels, a key aspect of its biological activity.

Caption: Inhibition of T-type calcium channels by 1-octanol.

Conclusion

This compound is a crucial analytical tool for researchers in the fields of chemistry, pharmacology, and drug development. Its primary utility as an internal standard enables the accurate quantification of 1-octanol in biological systems. While its direct application as a metabolic tracer in signaling pathway studies is an area ripe for further exploration, the foundational knowledge of its synthesis, purification, and analytical methodologies provided in this guide serves as a valuable resource for its current and future applications. The continued use of such isotopically labeled compounds will undoubtedly contribute to a deeper understanding of the metabolic and pharmacological roles of fatty alcohols.

References

A Technical Guide to 1-Octanol-d17 (CAS: 153336-13-1) for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Octanol-d17, a deuterated analog of 1-octanol (B28484). Its primary application in research and development is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS). The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of 1-octanol in complex matrices by correcting for variability in sample preparation and instrument response.

Physicochemical and Isotopic Data

The fundamental properties of this compound are critical for its application in analytical methodologies. These data inform on its handling, storage, and behavior in chromatographic and mass spectrometric systems.

| Property | Value | Reference(s) |

| CAS Number | 153336-13-1 | [1] |

| Molecular Formula | C₈HD₁₇O | [1] |

| Linear Formula | CD₃(CD₂)₆CD₂OH | |

| Molecular Weight | 147.33 g/mol | [1] |

| Exact Mass | 147.2425 u | [1] |

| Isotopic Purity | ≥ 98 atom % D | |

| Appearance | Colorless liquid | |

| Density | 0.936 g/mL at 25 °C | |

| Boiling Point | 196 °C (lit.) | |

| Melting Point | -15 °C (lit.) | |

| Flash Point | 81 °C (177.8 °F) - closed cup | |

| Refractive Index | n20/D 1.426 (lit.) | |

| InChI Key | KBPLFHHGFOOTCA-OISRNESJSA-N | |

| Unlabeled CAS Number | 111-87-5 | [1] |

Application in Quantitative Analysis: Experimental Protocol

This compound is an ideal internal standard for the quantification of 1-octanol in various samples, including biological fluids, environmental matrices, and biofuel formulations.[2] The following is a generalized protocol for its use in a gas chromatography-mass spectrometry (GC-MS) based method.

Materials and Reagents

-

1-Octanol (analytical standard, ≥98% purity)

-

This compound (isotopic purity ≥98 atom % D)

-

Methanol (B129727) (GC grade or equivalent, ≥99.9%)

-

Calibrated micropipettes and tips

-

Volumetric flasks (Class A)

-

GC vials with inserts and caps

-

Sample matrix (e.g., plasma, water, etc.)

Preparation of Standard and Spiking Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh and dissolve 10 mg of 1-octanol in methanol in a 10 mL volumetric flask.

-

Separately, prepare a 1000 µg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the 1-octanol primary stock solution with methanol to prepare a series of calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL. The optimal concentration may vary depending on the expected analyte concentration in the samples.

-

Sample Preparation

-

To 1 mL of each calibration standard, quality control sample, and unknown sample, add a fixed volume (e.g., 50 µL) of the 10 µg/mL this compound internal standard spiking solution.

-

Vortex each sample for 30 seconds to ensure homogeneity.

-

Perform a sample extraction procedure appropriate for the matrix. For aqueous samples, a liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) may be employed.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Analysis

-

Gas Chromatograph (GC):

-

Column: A mid-polarity capillary column (e.g., DB-624 or equivalent) is suitable.

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity.

-

Monitor for 1-Octanol: Quantifier and qualifier ions (e.g., m/z derived from its fragmentation pattern).

-

Monitor for this compound: Ions corresponding to the deuterated fragments (shifted by +17 Da for the molecular ion).

-

-

Data Analysis

-

Calculate the ratio of the peak area of the 1-octanol to the peak area of this compound for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1-octanol in the unknown samples by interpolating their peak area ratios from the calibration curve using linear regression.

Experimental Workflow and Synthesis Pathway

Visualizing the experimental and synthetic workflows can aid in understanding the application and origin of this compound.

References

A Technical Guide to 1-Octanol-d17: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Octanol-d17, a deuterated analog of 1-octanol (B28484). This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in drug development, metabolism studies, and environmental analysis. Its unique properties, stemming from the substitution of hydrogen with deuterium, allow for precise tracking and quantification in complex biological and chemical systems.

Core Physicochemical Data

This compound is a saturated fatty alcohol where 17 of the 18 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a significant increase in its molecular weight compared to its non-labeled counterpart, 1-octanol. This mass shift is the fundamental principle behind its utility as an internal standard and tracer in mass spectrometry-based analyses. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 147.33 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₈D₁₇HO | [2] |

| Linear Formula | CD₃(CD₂)₆CD₂OH | [3] |

| CAS Number | 153336-13-1 | [1][2][3][4] |

| Isotopic Purity | ≥98 atom % D | [3][5] |

| Appearance | Colorless Oil | [4] |

| Boiling Point | 196 °C (lit.) | [3][4] |

| Melting Point | -15 °C (lit.) | [3][4] |

| Density | 0.936 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.426 (lit.) | [3] |

Isotopic Labeling and Molecular Structure

The defining characteristic of this compound is the extensive deuteration of its alkyl chain. The following diagram illustrates the structural difference between unlabeled 1-octanol and this compound.

Caption: Structural comparison of 1-Octanol and this compound.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized experimental protocol for its use.

Objective: To quantify the concentration of unlabeled 1-octanol in a given sample using this compound as an internal standard.

Materials:

-

This compound (≥98 atom % D)

-

Unlabeled 1-octanol (analytical standard grade)

-

Sample matrix (e.g., plasma, water, soil extract)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

GC-MS or LC-MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards of unlabeled 1-octanol at different concentrations.

-

Spike each calibration standard and the unknown samples with a fixed amount of the this compound internal standard stock solution.

-

-

Sample Preparation:

-

Depending on the sample matrix, perform necessary extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction).

-

Ensure the final extract is compatible with the chosen analytical technique.

-

-

Instrumental Analysis:

-

Inject the prepared standards and samples into the GC-MS or LC-MS system.

-

Develop a method that allows for the chromatographic separation of 1-octanol from other matrix components.

-

In the mass spectrometer, monitor for the specific molecular ions or fragment ions of both unlabeled 1-octanol and this compound.

-

-

Data Analysis:

-

For each injection, determine the peak area for both the analyte (1-octanol) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1-octanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

The logical workflow for this quantitative analysis is depicted in the following diagram.

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathways and Applications

While 1-octanol itself can act as an inhibitor of T-type calcium channels, the primary role of this compound in research is not as a direct modulator of signaling pathways, but rather as a tool to study the metabolism and disposition of the parent compound or other structurally related molecules.[6] For instance, in drug development, deuterated compounds are used to investigate metabolic pathways. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolism at the site of deuteration. This allows researchers to identify sites of metabolic oxidation.

The following diagram illustrates a conceptual signaling pathway where 1-octanol might have an effect, and how this compound would be used in its study.

References

- 1. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 153336-13-1 | LGC Standards [lgcstandards.com]

- 3. 1-オクタン-d17-オール 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. 153336-13-1 CAS MSDS (1-OCTAN-D17-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ð-Octanol (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-620-1 [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide to the Solubility of Deuterated 1-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for deuterated 1-octanol (B28484). Due to a scarcity of specific quantitative data for the deuterated form, this guide also includes solubility data for non-deuterated 1-octanol as a close proxy, alongside detailed experimental protocols for solubility determination.

Introduction to Deuterated 1-Octanol

Deuterated 1-octanol (C₈D₁₈O) is a form of 1-octanol where hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry and for studies in nuclear magnetic resonance (NMR) spectroscopy. Understanding its solubility is critical for its effective use in these applications.

Solubility Data

Deuterated 1-Octanol Solubility

The following table summarizes the known solubility information for deuterated 1-octanol.

| Deuterated Form | Solvent | Temperature (°C) | Solubility |

| 1-Octanol-d17 | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[1] |

| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (clear solution)[1] |

| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (clear solution)[1] |

| This compound | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (clear solution)[1] |

| 1-Octan-d17-ol | Chloroform | Not Specified | Slightly Soluble[2] |

| 1-Octan-d17-ol | Methanol | Not Specified | Slightly Soluble[2] |

Non-Deuterated 1-Octanol Solubility

The following table provides a summary of the solubility of non-deuterated 1-octanol in various solvents, which can be used as an estimate for the deuterated form.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.30 mg/L (very poor)[3] |

| Water | 23 | 107 g/L (partially soluble) |

| Water | 25 | 540 mg/L[3] |

| Water | Room Temperature | ~0.5 g / 100 mL (sparingly soluble)[4] |

| Ethanol | Not Specified | Miscible[3] |

| Ether | Not Specified | Miscible[3] |

| Chloroform | Not Specified | Soluble[5][6] |

| Carbon Tetrachloride | Not Specified | Soluble[3] |

| Mineral Oil | Not Specified | Miscible[3] |

| Glycerol | Not Specified | Immiscible[3] |

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of a liquid like deuterated 1-octanol in various solvents involves the following general steps.

General Experimental Protocol for Qualitative and Semi-Quantitative Solubility Assessment

This protocol is a common method for an initial assessment of solubility.

-

Preparation : Label a series of clean, dry test tubes, one for each solvent to be tested.

-

Solvent Addition : Add a fixed volume (e.g., 2 mL) of the desired solvent to each respective test tube.[7]

-

Solute Addition : To each test tube, add a small, measured amount of deuterated 1-octanol (e.g., 0.1 mL or a specific number of drops).

-

Mixing : Vigorously shake or vortex each test tube for a set period (e.g., 30-60 seconds) to ensure thorough mixing.

-

Observation : Allow the mixtures to stand and observe for any signs of insolubility, such as the formation of layers, cloudiness, or precipitates.[7]

-

Classification :

-

Miscible/Soluble : A single, clear liquid phase is observed.

-

Partially Soluble : The solution appears cloudy or forms a stable emulsion.

-

Insoluble : Two distinct layers are visible.

-

-

Semi-Quantitative Assessment : For a more detailed assessment, the amount of solute can be incrementally increased until saturation is observed.

Caption: Experimental workflow for qualitative solubility assessment.

Advanced Protocol: Karl Fischer Titration for Water Solubility in Octanol (B41247)

For precise determination of the solubility of water in a substance like 1-octanol, coulometric Karl Fischer titration is a highly accurate method.[8]

-

Apparatus : A coulometric Karl Fischer titrator.

-

Sample Preparation : A known mass of 1-octanol is saturated with water. This can be achieved by vigorous mixing of the two phases followed by a separation period to allow excess water to settle.

-

Titration : A precise, small volume of the water-saturated octanol is injected into the titration cell. The instrument then titrates the water present, and the amount is measured with high precision.

-

Calculation : The mass fraction solubility is calculated from the measured mass of water and the mass of the octanol sample.[8]

Caption: Workflow for Karl Fischer titration to determine water solubility in 1-octanol.

Factors Influencing Solubility

The solubility of deuterated 1-octanol, similar to its non-deuterated counterpart, is influenced by several factors:

-

Temperature : Generally, solubility increases with temperature, although this is not universal.

-

Pressure : For liquid-liquid systems, pressure has a minimal effect on solubility.

-

Polarity of the Solvent : As a relatively nonpolar molecule with a polar hydroxyl group, 1-octanol's solubility is highest in solvents with similar polarity. It is miscible with many organic solvents but has low solubility in the highly polar solvent, water.[4][9]

-

Isotopic Substitution : While the difference is generally small, the substitution of hydrogen with deuterium can slightly alter intermolecular interactions (e.g., hydrogen bonding strength), which may lead to minor differences in solubility compared to the non-deuterated form.

Conclusion

While specific quantitative solubility data for deuterated 1-octanol remains limited, the data available for non-deuterated 1-octanol serves as a valuable and practical guide for researchers. The experimental protocols outlined in this document provide a framework for determining the solubility of deuterated 1-octanol in specific applications. For highly sensitive applications, it is recommended that researchers perform their own solubility tests using the described methodologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-OCTAN-D17-OL | 153336-13-1 [chemicalbook.com]

- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. 1-Octanol | 111-87-5 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Solubility of Water in 1-Octanol from 2 °C to 96 °C | NIST [nist.gov]

- 9. CAS 111-87-5: 1-Octanol | CymitQuimica [cymitquimica.com]

Substance Identification and Physicochemical Properties

An In-depth Technical Guide to the Safety Data for 1-Octanol-d17

For researchers, scientists, and drug development professionals, understanding the safety profile of deuterated compounds like this compound is paramount for ensuring safe handling and accurate experimental design. This technical guide provides a comprehensive overview of the safety data sheet (SDS) for this compound, presenting quantitative data in structured tables, detailing the methodologies of key safety assessment experiments, and visualizing critical safety workflows.

This compound is the deuterated form of 1-Octanol, where 17 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as a tracer or an internal standard for quantitative analysis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 153336-13-1 | [2][3][4][5] |

| Molecular Formula | CD₃(CD₂)₆CD₂OH | [5] |

| Molecular Weight | 147.33 g/mol | [3][4][5] |

| Synonyms | N-OCTANOL (D17), Capryl-d17 alcohol, Octyl-d17 alcohol | [2][5] |

| Appearance | Colorless liquid | [6] |

| Odor | Pungent, aromatic, sweetish | [6][7] |

| Melting Point | -15 °C (5 °F) | [5][8] |

| Boiling Point | 196 °C (385 °F) | [5][8] |

| Density | 0.936 g/mL at 25 °C | [5] |

| Flash Point | 81 °C (177.8 °F) (closed cup) | [5] |

| Refractive Index | n20/D 1.426 | [5] |

| Solubility in Water | Insoluble / Partly Soluble | [8][9] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.[4]

Table 2: GHS Hazard Classification for this compound

| Classification | Code | Description | Source(s) |

| Signal Word | - | Warning | [4][5] |

| Hazard Class | Skin Irritation | Category 2 | Causes skin irritation |

| Eye Irritation | Category 2 / 2A | Causes serious eye irritation | |

| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation | |

| Hazard Statements | H315 | Causes skin irritation | [4][5] |

| H319 | Causes serious eye irritation | [4][5] | |

| H335 | May cause respiratory irritation | [4][5] |

The GHS classification is determined through a weight of evidence approach, prioritizing human data, followed by animal data and in vitro studies.[2] The workflow for this classification based on experimental results is visualized below.

Toxicology and Health Effects

The toxicological profile of this compound is primarily characterized by irritation. Systemic toxicity is low. The data is often extrapolated from its non-deuterated analogue, 1-Octanol.

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact.

-

Acute Effects:

-

Inhalation: May cause respiratory tract irritation.[4][10] High concentrations of vapor may lead to central nervous system depression, with symptoms like headache, nausea, and vomiting.[8][10]

-

Ingestion: May be harmful if swallowed. Aspiration into the lungs can occur during vomiting, which is a significant hazard.[8][10]

-

Chronic Effects: No components are identified as probable, possible, or confirmed human carcinogens by IARC or NTP.[8] It is not considered mutagenic.[11]

Table 3: Acute Toxicity Data (for 1-Octanol)

| Test | Route | Species | Value (LD₅₀ / LC₅₀) | Source(s) |

| LD₅₀ | Oral | Rat | >3200 mg/kg | [9] |

| LD₅₀ | Dermal | Rabbit | >5000 mg/kg | [9] |

| LC₅₀ | Fish (Pimephales promelas) | - | 13.3 mg/L (96 h) | [8] |

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and risk.

-

Safe Handling: Avoid contact with skin and eyes and avoid inhaling vapor or mist.[2] Use in a well-ventilated area. Keep away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[2][12] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and impervious clothing.[2][12][13]

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed.[2] The substance is noted to be hygroscopic and should be stored under an inert gas.[2]

-

Emergency First Aid: In case of accidental exposure, immediate action is required.

Experimental Protocols for Safety Assessment

The GHS classifications are based on data from standardized tests. The following are detailed methodologies for the key experiments relevant to this compound.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3]

-

Test Animal: The albino rabbit is the preferred species.[1] Healthy, young adult animals with intact skin are used.[14]

-

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, fur is removed from a small area (~6 cm²) on the animal's back by close clipping.[3][14]

-

Substance Application: A dose of 0.5 mL (for liquids) is applied to a gauze patch, which is then applied to the prepared skin area.[1] The patch is secured with a semi-occlusive dressing for the exposure period.[14]

-

Exposure: The substance remains in contact with the skin for 4 hours.[1]

-

Removal: After 4 hours, any residual test substance is removed.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to determine the reversibility of any effects.[1]

-

-

Scoring and Classification: Dermal reactions are scored based on a standardized scale. If effects like visible necrosis occur, the substance is classified as corrosive (Category 1). If reversible damage with mean erythema/edema scores above a certain threshold (e.g., ≥ 2.3) is observed, it is classified as an irritant (Category 2).[2][15]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

-

Objective: To determine the potential of a substance to produce irritation or damage to the eye upon a single application.[4]

-

Test Animal: Healthy, adult albino rabbits are used.[5]

-

Methodology:

-

Pre-Test: A tiered testing strategy is employed, starting with in vitro data to avoid unnecessary animal testing. If an in vivo test is required, it is conducted sequentially.[5]

-

Analgesia/Anesthesia: To minimize distress, systemic analgesics and topical anesthetics are administered before application.[5][16]

-

Substance Application: A single dose of the test substance (e.g., 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[4][10] The eyelids are held shut briefly to prevent loss of the material.

-

Observation: Eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[10] Key observations include the scoring of corneal opacity, iritis (inflammation of the iris), and conjunctival redness and chemosis (swelling).[4] The observation period can extend up to 21 days to assess reversibility.[5]

-

-

Scoring and Classification: If effects are not fully reversible within 21 days, the substance is classified as causing serious eye damage (Category 1). If effects are fully reversible within 21 days, it is classified as an eye irritant (Category 2).[6][11]

OECD Test Guideline 402: Acute Dermal Toxicity

-

Objective: To determine the adverse effects occurring from a single, short-term dermal exposure to a substance and to calculate the median lethal dose (LD₅₀) if necessary.[12]

-

Test Animal: Typically adult rats or rabbits.[12]

-

Methodology:

-

Animal Preparation: Fur is clipped from the dorsal area, covering at least 10% of the body surface area, 24 hours before the test.[17][18]

-

Substance Application: The test substance is applied uniformly over the prepared skin area. The area is then covered with a porous gauze dressing and non-irritating tape.[12]

-

Exposure: The exposure period is 24 hours.[12]

-

Observation: Animals are observed for mortality, changes in body weight, and clinical signs of toxicity over a 14-day period.[12]

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy to identify pathological changes.[12]

-

-

Evaluation: The LD₅₀ value is determined, which is the dose estimated to cause mortality in 50% of the test animals. This value is used for hazard classification.[12]

References

- 1. oecd.org [oecd.org]

- 2. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 13. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 15. schc.org [schc.org]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 17. nucro-technics.com [nucro-technics.com]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

Isotopic Purity of 1-Octanol-d17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 1-Octanol-d17, a deuterated form of 1-octanol (B28484). This compound is valuable in various scientific applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The substitution of hydrogen with deuterium (B1214612), a heavy isotope of hydrogen, makes it a useful tracer in metabolic studies and for understanding pharmacokinetic profiles of drugs.[1] This guide will cover the specifications of this compound, methods for determining its isotopic purity, and detailed experimental protocols.

Quantitative Data on this compound Purity

The isotopic and chemical purity of this compound are critical parameters for its effective use in research and development. Below is a summary of typical specifications provided by commercial suppliers. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

Table 1: Typical Isotopic and Chemical Purity of Commercial this compound

| Parameter | Specification | Supplier Example |

| Isotopic Purity (atom % D) | ≥ 98% | Sigma-Aldrich[2], Cambridge Isotope Laboratories[3] |

| Chemical Purity (by GC) | ≥ 98% | Cambridge Isotope Laboratories[3] |

| Chemical Purity (CP) | 99% | Sigma-Aldrich[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 153336-13-1 | [2][3][4][5] |

| Molecular Formula | C₈D₁₇HO | [6] |

| Molecular Weight | ~147.33 g/mol | [2][3][5] |

| Appearance | Colorless Liquid | [7] |

| Boiling Point | ~196 °C | [2] |

| Melting Point | ~ -15 °C | [2] |

| Density | ~0.936 g/mL at 25 °C | [2] |

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Quantitative Deuterium NMR (²H NMR) Spectroscopy

²H NMR directly detects the deuterium nucleus, offering a quantitative measure of isotopic enrichment at specific molecular sites.[8]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of a non-deuterated solvent (e.g., Chloroform) in a clean, dry 5 mm NMR tube. The use of a non-deuterated solvent is crucial to avoid a large solvent signal in the ²H spectrum.[8]

-

-

NMR Acquisition:

-

Acquire the ²H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) equipped for deuterium detection.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate quantification.

-

Acquire an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply an appropriate window function and perform a Fourier transform.

-

Carefully phase and baseline correct the spectrum.

-

Integrate the area of the deuterium signal(s).

-

To determine the absolute isotopic enrichment, a quantitative reference standard with a known concentration and deuterium enrichment can be used. Alternatively, a comparison with the integral of a known quantity of a non-deuterated internal standard in a corresponding ¹H NMR spectrum can be performed.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the analyte from impurities and provides mass information to determine the relative abundance of deuterated and non-deuterated species.[8]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane (B109758) or hexane).

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 220°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

-

Mass Spectrometer:

-

Interface Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Full scan mode to observe the entire molecular ion cluster of both deuterated and non-deuterated species.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Acquire data over a mass range that includes the expected molecular ions of both this compound (m/z ~147.33) and any non-deuterated 1-octanol (m/z 130.23).

-

-

Data Processing and Analysis:

-

Identify the chromatographic peak corresponding to 1-octanol.

-

Extract the mass spectrum for this peak.

-

Determine the ion abundances for the molecular ion cluster.

-

Correct the measured abundances for the natural abundance of ¹³C, which contributes to the M+1 peak of the unlabeled compound.

-

The isotopic enrichment is calculated from the ratio of the corrected abundance of the deuterated species to the total abundance of all isotopic species (deuterated and non-deuterated).[8]

-

Visualized Experimental Workflows

The following diagrams illustrate the workflows for determining the isotopic purity of this compound using ²H NMR and GC-MS.

Caption: Workflow for determining isotopic purity using ²H NMR spectroscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-辛-d17-醇 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. ð-Octanol (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-620-1 [isotope.com]

- 4. 153336-13-1 CAS MSDS (1-OCTAN-D17-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. britiscientific.com [britiscientific.com]

- 8. benchchem.com [benchchem.com]

Certificate of Analysis: 1-Octanol-d17 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with 1-Octanol-d17 (CAS: 153336-13-1). The information is intended to support its use in research, development, and quality control applications where a deuterated internal standard is required.

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its application. The following table summarizes the key quantitative data available for this compound.

| Property | Specification |

| Chemical Formula | CD₃(CD₂)₆CD₂OH |

| Molecular Weight | 147.33 g/mol [1][2][3] |

| Isotopic Purity | 98 atom % D[1][4] |

| Chemical Purity | 99% (CP)[1][4] |

| Appearance | Colorless Liquid[5] |

| Density | 0.936 g/mL at 25 °C[1][4] |

| Boiling Point | 196 °C (lit.)[1][4] |

| Melting Point | -15 °C (lit.)[1][4] |

| Refractive Index | n20/D 1.426 (lit.)[1][4] |

| Flash Point | 81 °C (177.8 °F) - closed cup[1][4] |

Experimental Protocols

The determination of isotopic and chemical purity is paramount for the reliable use of deuterated standards. The following sections outline the typical methodologies employed.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for assessing the isotopic enrichment of deuterated compounds.[6][7][8]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is utilized.[6][7]

-

Analysis: The sample is infused into the mass spectrometer, and the full scan mass spectrum is acquired in positive or negative ion mode.

-

Data Processing: The relative abundances of the different isotopologue peaks (molecules with varying numbers of deuterium (B1214612) atoms) are measured.[7] The isotopic purity is calculated based on the distribution of these isotopologues.

Chemical Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile compounds like 1-Octanol.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and a flame ionization detector.

-

Analysis: A small volume of the sample is injected into the GC. The oven temperature is programmed to ramp up to ensure the separation of this compound from any potential impurities.

-

Data Processing: The peak area of this compound is compared to the total area of all peaks in the chromatogram to determine the chemical purity as a percentage.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the positions of deuterium labeling.[8][9]

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d).

-

Instrumentation: A high-field NMR spectrometer.

-

Analysis: ¹H NMR and ²H NMR spectra are acquired. The ¹H NMR spectrum is used to identify any residual protons, while the ²H NMR spectrum confirms the presence and location of the deuterium atoms.

-

Data Processing: The chemical shifts and integration of the signals in the NMR spectra are analyzed to confirm the molecular structure.

Visualizations

Synthesis Pathway

The synthesis of this compound typically involves the reduction of a deuterated precursor, such as octanoic acid-d15, with a powerful deuterating agent.

Analytical Workflow for Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Application as an Internal Standard

This compound is frequently used as an internal standard in quantitative mass spectrometry-based assays.[10] This diagram shows the logical relationship in such an experiment.

References

- 1. 1-Octan-d17-ol D 98atom 153336-13-1 [sigmaaldrich.com]

- 2. 1-Octan-d17-ol | C8H18O | CID 16212925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-Octan-d17-ol D 98atom 153336-13-1 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 10. medchemexpress.com [medchemexpress.com]

The Gold Standard of Quantification: An In-Depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical and biomedical research, the pursuit of utmost accuracy and precision is not just an objective, but a necessity. The advent of liquid chromatography-mass spectrometry (LC-MS) has revolutionized bioanalysis with its high sensitivity and selectivity. However, the inherent variability in complex biological matrices and the analytical process itself can compromise the integrity of quantitative data. This technical guide provides a comprehensive exploration of deuterated internal standards, the undisputed gold standard for mitigating these challenges and achieving robust and reliable quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[1] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or variation in the deuterated standard.[4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers a multitude of advantages over other types of internal standards, such as structural analogs, leading to significantly improved data quality.

-

Correction for Matrix Effects : Complex biological matrices like plasma, urine, or tissue homogenates contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[5][6] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[5][6]

-

Compensation for Sample Preparation Variability : Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are often unavoidable and can be a significant source of error. A deuterated standard, added before these steps, experiences the same losses as the analyte, ensuring the analyte-to-standard ratio remains constant and the final calculated concentration is accurate.[4]

-

Improved Accuracy and Precision : By correcting for both physical losses and matrix-induced variations, deuterated standards dramatically enhance the accuracy and precision of an assay.[3][7] This is reflected in lower coefficients of variation (CV%) for quality control samples.[2]

-

Enhanced Method Robustness : Assays employing deuterated internal standards are more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely recognized and often expected by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][6]

Quantitative Data Presentation

The superiority of deuterated internal standards is clearly demonstrated in quantitative performance metrics from bioanalytical method validations. The following tables summarize typical data comparing the use of deuterated internal standards to non-deuterated (analog) standards and showcasing the performance of methods employing deuterated standards.

Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards

| Performance Metric | No Internal Standard | Non-Deuterated (Analog) IS | Deuterated IS |

| Accuracy (% Bias) | High and Variable | Moderate | Low (typically within ±15%)[7] |

| Precision (% RSD) | > 50%[3] | 20-30% | < 15% (often < 10%)[3][8] |

| Matrix Effect | Uncorrected | Partial Correction | Effective Correction[5] |

| Reliability | Low | Moderate | High |

Table 2: Bioanalytical Method Validation Data for Immunosuppressants using Deuterated Internal Standards

This table presents typical accuracy and precision data from a validated LC-MS/MS method for the quantification of several immunosuppressant drugs in whole blood using their respective deuterated internal standards.

| Analyte | Concentration Level | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) |

| Cyclosporine A | Low QC | 5.8 | 102.3 | 7.2 | 101.5 |

| Mid QC | 4.1 | 101.2 | 5.9 | 100.8 | |

| High QC | 3.5 | 99.8 | 4.8 | 100.2 | |

| Tacrolimus | Low QC | 6.2 | 103.1 | 8.1 | 102.4 |

| Mid QC | 4.5 | 100.9 | 6.3 | 101.1 | |

| High QC | 3.8 | 100.2 | 5.1 | 100.5 | |

| Sirolimus | Low QC | 7.1 | 104.5 | 9.3 | 103.8 |

| Mid QC | 5.2 | 101.8 | 7.5 | 102.0 | |

| High QC | 4.3 | 100.7 | 6.1 | 101.3 | |

| Everolimus | Low QC | 6.8 | 103.9 | 8.9 | 103.2 |

| Mid QC | 4.9 | 101.5 | 6.8 | 101.7 | |

| High QC | 4.1 | 100.5 | 5.5 | 100.9 | |

| Mycophenolic Acid | Low QC | 5.5 | 102.8 | 6.9 | 102.1 |

| Mid QC | 3.9 | 100.7 | 5.3 | 101.0 | |

| High QC | 3.2 | 99.9 | 4.5 | 100.3 |

Data synthesized from a study on the validation of an LC-MS/MS method for immunosuppressants.[2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in a bioanalytical workflow.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for extracting drugs from plasma samples.

-

Sample Aliquoting : Aliquot 100 µL of each standard, quality control (QC), and unknown plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of the deuterated internal standard working solution (e.g., 500 ng/mL of Analyte-d5) to each tube.

-

Vortexing : Briefly vortex each tube to ensure thorough mixing.

-

Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

-

Vortexing : Vortex each tube vigorously for 1 minute.

-

Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Supernatant Transfer : Carefully transfer the clear supernatant to a new set of vials or a 96-well plate for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the general parameters for analyzing the extracted samples.

-

Chromatographic System : A UPLC or HPLC system equipped with a suitable analytical column (e.g., C18).

-

Mobile Phases : A typical mobile phase combination would be:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution : Employ a gradient elution to achieve optimal separation of the analyte from endogenous matrix components.

-

Injection Volume : Inject 5-10 µL of the prepared sample.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source : Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

-

MRM Transitions : Optimize and monitor at least one specific precursor-to-product ion transition for both the analyte and its deuterated internal standard.

Protocol 3: Data Processing and Quantification

This protocol describes the steps to calculate the analyte concentration from the acquired data.

-

Peak Integration : Integrate the chromatographic peak areas for both the analyte and the deuterated internal standard for all injections.

-

Calculate Peak Area Ratio (PAR) : For each injection, calculate the PAR using the following formula: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Construct Calibration Curve : Plot the PAR of the calibration standards against their nominal concentrations.

-

Linear Regression : Perform a weighted (typically 1/x²) linear regression on the calibration curve to obtain the slope, intercept, and correlation coefficient (r²).

-

Quantify Unknowns : Determine the concentration of the analyte in the QC and unknown samples by interpolating their PAR values using the regression equation from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards.

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Caption: How deuterated internal standards correct for matrix effects.

Caption: Decision tree for selecting a suitable deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust and reliable means to correct for nearly all sources of experimental variability.[4] While the initial investment in synthesizing or purchasing a deuterated standard may be higher than for a structural analog, the unparalleled improvement in data quality, method robustness, and regulatory compliance makes them a scientifically and financially sound choice for drug development and other critical research areas.[6] By following well-defined experimental protocols and understanding the core principles of their application, researchers can ensure the integrity and defensibility of their bioanalytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

Navigating Preliminary Studies with 1-Octanol-d17: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and methodologies for conducting preliminary studies with 1-Octanol-d17. While specific in-depth research on this deuterated compound is limited, this document outlines the foundational knowledge, experimental protocols, and data presentation strategies necessary to investigate its potential. This compound, a deuterated form of the saturated fatty alcohol 1-Octanol (B28484), serves as a valuable tool in various scientific applications, primarily as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] The strategic replacement of hydrogen with deuterium (B1214612) can significantly influence the pharmacokinetic and metabolic profiles of molecules.[1]

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of both this compound and its non-deuterated counterpart is crucial for designing and interpreting experimental studies. The following table summarizes key available data for both compounds.

| Property | This compound | 1-Octanol |

| Molecular Formula | C₈D₁₇HO | C₈H₁₈O |

| Molecular Weight | 147.33 g/mol | 130.23 g/mol [2] |

| CAS Number | 153336-13-1 | 111-87-5[2] |

| Appearance | Colorless liquid | Clear colorless liquid with a penetrating aromatic odor[2] |

| Boiling Point | Not available | 195 °C[3] |

| Melting Point | Not available | -16 °C[3] |

| Density | Not available | 0.83 g/cm³ (20 °C)[3] |

| Solubility in Water | Not available | 0.3 g/L (20 °C)[3] |

Key Applications and Research Areas

1-Octanol is recognized for its diverse applications in the pharmaceutical and biofuel sectors. It is explored as a potential treatment for essential tremor and serves as a benchmark for evaluating the lipophilicity of pharmaceutical products.[2][3] Furthermore, research into the microbial production of 1-octanol highlights its promise as a biofuel with diesel-like properties.[1] The introduction of this compound into these research areas opens up possibilities for detailed mechanistic and metabolic studies.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable and reproducible data. The following sections provide methodologies for key experiments relevant to the study of this compound.

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for comparing the metabolic stability of 1-Octanol and this compound in liver microsomes. The primary objective is to determine if deuteration affects the rate of metabolism, which can be indicative of a kinetic isotope effect.

Materials:

-

1-Octanol and this compound

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Incubator or shaking water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures: In separate tubes, prepare reaction mixtures containing liver microsomes and phosphate buffer. Pre-incubate at 37°C.

-

Initiation of Reaction: Add 1-Octanol or this compound to the respective tubes to initiate the reaction. Immediately after, add the NADPH regenerating system.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound (1-Octanol or this compound) in each sample using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and intrinsic clearance (CLint) for each compound.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a typical workflow for comparing the pharmacokinetic profiles of 1-Octanol and this compound in rats.

Materials:

-

1-Octanol and this compound formulated for oral or intravenous administration

-

Sprague-Dawley rats

-

Equipment for dosing (e.g., oral gavage needles, syringes)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing: Administer a single dose of either 1-Octanol or this compound to separate groups of rats.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Sample Extraction: Extract the analytes (1-Octanol and/or its metabolites, and their deuterated counterparts) from the plasma samples.

-

LC-MS/MS Analysis: Quantify the concentration of the parent compounds and any identified metabolites in the plasma samples.

-